Hydrogen Bond Donor Count: Zero HBD as a Key Differentiator from Primary Amine-Containing 2-Phenylpyrimidine Analogs
5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine possesses zero hydrogen bond donors (HBD = 0), a consequence of the N,N-dimethyl substitution at the 4-position . In contrast, the closely related 2-aminopyrimidine subclass represented by compounds such as 5-Butyl-4-phenyl-6-[4-(phenylmethoxy)phenyl]-2-pyrimidinamine (an mPGES-1 inhibitor) carries a primary amine at the 2-position, contributing HBD = 1–2 depending on the specific analog [1]. The zero HBD profile of the target compound predicts superior passive membrane permeability based on Lipinski's Rule of Five guidelines, where HBD ≤ 5 is favorable but lower counts generally correlate with enhanced permeability in cell-based assays [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 5-Butyl-4-phenyl-6-[4-(phenylmethoxy)phenyl]-2-pyrimidinamine: HBD = 1–2 (primary amine at 2-position). N-Benzyl-2-phenylpyrimidin-4-amine derivatives (USP1/UAF1 inhibitors): HBD = 1 (secondary amine linker). |
| Quantified Difference | ΔHBD = 1–2 fewer HBD groups than primary/secondary amine-containing 2-phenylpyrimidine analogs. |
| Conditions | Computed physicochemical property; no experimental permeability data available for the target compound specifically. |
Why This Matters
For procurement decisions in cell-permeable probe or lead optimization programs, the absence of HBD groups may confer permeability advantages that distinguish this compound from amine-containing analogs, though this inference requires experimental validation in the specific assay system of interest.
- [1] GLPBIO. 5-Butyl-4-phenyl-6-[4-(phenylmethoxy)phenyl]-2-pyrimidinamine. Product Datasheet. https://www.glpbio.com/5-butyl-4-phenyl-6-4-phenylmethoxyphenyl-2-pyrimidinamine.html (accessed 2026-05-07). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
